![molecular formula C19H24N2O3 B2746587 Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate CAS No. 2380185-67-9](/img/structure/B2746587.png)
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Mecanismo De Acción
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate prevents the activation and proliferation of B-cells, leading to tumor cell death. Additionally, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been shown to have other biochemical and physiological effects. For example, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of autoimmune diseases. Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has also been shown to reduce the activation of platelets, which can contribute to thrombotic events.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BTK in vivo.
Direcciones Futuras
There are several potential future directions for the development of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate. One area of interest is the use of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate in combination with other therapies, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential application is the use of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and administration of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for maximum efficacy and safety.
Métodos De Síntesis
The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate involves several steps, starting with the reaction between 4-pyridin-2-ylphenol and 3-chloropropylamine. The resulting product is then reacted with tert-butyl carbamate to obtain the final compound. The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for clinical development.
Propiedades
IUPAC Name |
tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-6-14-23-16-10-8-15(9-11-16)17-7-4-5-12-20-17/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWTSKUVOJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{3-[4-(pyridin-2-yl)phenoxy]propyl}carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

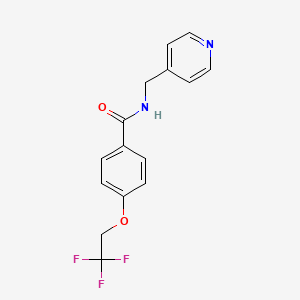
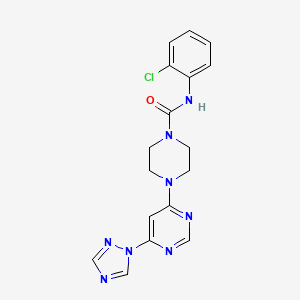
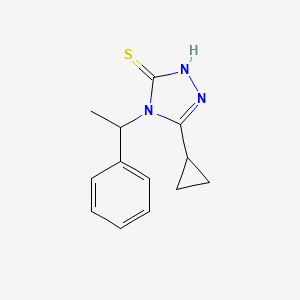
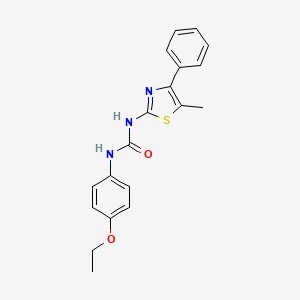
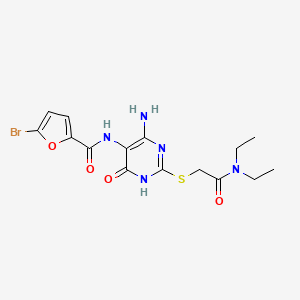
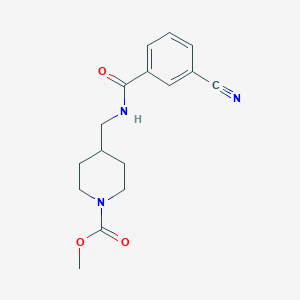
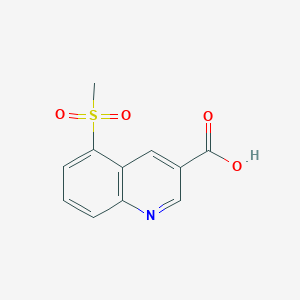
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)
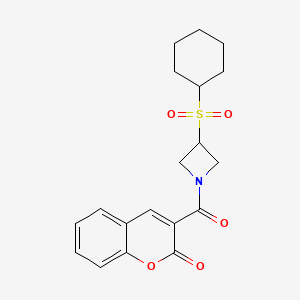
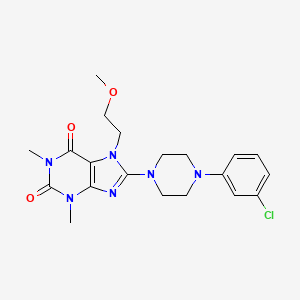
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)
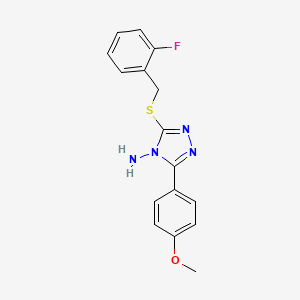
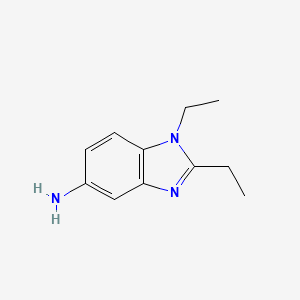
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)